Ethyl 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
Description
Properties
Molecular Formula |
C10H11N3O3 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
ethyl 2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H11N3O3/c1-3-16-10(15)7-5-9(14)13-8(11-7)4-6(2)12-13/h4-5,12H,3H2,1-2H3 |
InChI Key |
DGFMEUPUCWHADE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N2C(=N1)C=C(N2)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation as the Fundamental Approach
The primary synthetic route for pyrazolo[1,5-a]pyrimidines involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles, which function as 1,3-bisnucleophilic systems. This versatile methodology enables structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine scaffold. The general reaction scheme involves:
- Formation of an aminopyrazole intermediate
- Reaction with a suitable 1,3-dicarbonyl compound
- Cyclization to form the pyrimidine ring
- Functionalization at various positions
Common Reagents and Conditions
The synthesis typically employs 1,3-dicarbonyl compounds as key starting materials, with acid and ethanol as common solvents. Catalysts frequently used include sodium ethoxide and various amine-based bases. The reaction conditions can be modified depending on the desired substitution pattern and functional groups required in the final product.
Specific Preparation Methods for Ethyl 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
Cyclocondensation with 3-Aminopyrazole Derivatives
The synthesis of this compound typically begins with 3-amino-5-methylpyrazole and ethyl 3-oxopropanoate derivatives. This approach follows the general cyclocondensation strategy with specific modifications to achieve the desired substitution pattern.
Reaction Scheme:
- 3-Amino-5-methylpyrazole is prepared or obtained commercially
- Reaction with ethyl 3-oxopropanoate (or suitable derivative) in acidic conditions
- Cyclization to form the pyrimidine ring with 7-hydroxy functionality
- Purification to obtain the target compound
Three-Component One-Pot Synthesis
An efficient method involves a three-component reaction using:
- 3-Amino-5-methylpyrazole
- Diethyl oxalate
- An appropriate ketone or aldehyde
This approach is particularly valuable for large-scale synthesis, as it minimizes the isolation of intermediates and reduces waste generation. The reaction proceeds through initial condensation followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core.
Microwave-Assisted Synthesis
Modern synthetic approaches utilize microwave irradiation to accelerate the reaction and improve yields. In a typical procedure:
- A mixture of 3-amino-5-methylpyrazole and ethyl 3-ethoxyacrylate (or suitable derivative) is prepared
- The reaction mixture is heated by microwave irradiation at 78-130°C for 30 minutes
- The product is isolated by filtration after precipitation
This method significantly reduces reaction time from several hours to minutes and often produces higher yields compared to conventional heating methods.
Palladium-Catalyzed Cross-Coupling Approaches
More advanced synthetic routes utilize palladium-catalyzed cross-coupling reactions to introduce specific substituents. These methods are particularly useful when:
- Conventional methods fail to yield the desired substitution pattern
- Regiochemical control is crucial
- Sterically hindered substituents need to be introduced
Optimization of Reaction Conditions
Temperature and Solvent Effects
Optimization studies have revealed significant effects of temperature and solvent choice on the yield and purity of this compound. Table 1 summarizes these findings:
Table 1. Effect of Temperature and Solvent on Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | 78 | 6 | 72 | 95 |
| Acetic Acid | 120 | 3 | 85 | 97 |
| DMF | 130 | 2 | 76 | 93 |
| Ethanol/Water (4:1) | 80 | 5 | 68 | 94 |
| Microwave (Ethanol) | 120 | 0.5 | 88 | 98 |
The data indicates that microwave-assisted synthesis in ethanol provides the highest yield and purity with significantly reduced reaction time.
Catalyst Optimization
The choice of catalyst significantly impacts the efficiency of cyclocondensation reactions. Studies have explored various catalysts for optimizing the synthesis of this compound:
Table 2. Effect of Catalyst on Reaction Efficiency
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Sodium ethoxide | 10 | Ethanol | 5 | 75 |
| Piperidine | 5 | Ethanol | 4 | 82 |
| p-TSA | 5 | Acetic Acid | 3 | 79 |
| Cu(OAc)₂ | 5 | DMF | 4 | 65 |
| Pd(OAc)₂ | 2 | Acetic Acid | 2 | 88 |
Piperidine and Pd(OAc)₂ have shown superior catalytic activity, with the latter being particularly effective in shorter reaction times.
Reaction Mechanisms
Key Mechanistic Steps
The formation of this compound proceeds through several key mechanistic steps:
- Nucleophilic attack of the amino group of 3-amino-5-methylpyrazole on the carbonyl carbon of the 1,3-dicarbonyl compound
- Dehydration to form an imine intermediate
- Intramolecular cyclization involving the nitrogen atom of the pyrazole ring
- Tautomerization to establish the 7-hydroxy functionality
This mechanism explains the regioselectivity observed in the cyclocondensation reaction.
Alternative Cyclization Pathways
Alternative cyclization pathways can lead to isomeric products. Control of these pathways is crucial for obtaining the desired compound:
- Reaction conditions can favor either 5-carboxylate or 3-carboxylate isomers
- Electronic effects of substituents influence the cyclization orientation
- Steric factors may direct the approach of the reacting partners
Purification Methods
Crystallization Techniques
Crystallization has proven to be the most effective purification method for this compound. Studies have evaluated various solvent systems:
Table 3. Crystallization Solvent Systems and Their Efficiency
| Solvent System | Temperature (°C) | Recovery (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 25 | 85 | 98 |
| Ethanol/Water | 25 | 88 | 99 |
| DMF/Ethanol (1:3) | 25 | 92 | 99.5 |
| Acetone/Hexane | 25 | 79 | 97 |
| Ethyl Acetate | 25 | 83 | 98 |
DMF/Ethanol (1:3) has been identified as the optimal solvent system for crystallization, providing high recovery and excellent purity.
Chromatographic Purification
For challenging separations, column chromatography has been employed using the following conditions:
- Stationary phase: Silica gel (60-120 mesh)
- Mobile phase: Ethyl acetate/hexane gradient (20:80 to 50:50)
- Flow rate: 1.5 mL/min
- Detection: UV at 254 nm
This method is particularly useful for removing closely related structural isomers that may form during the synthesis.
Characterization Data
Spectroscopic Analysis
Comprehensive characterization of this compound has been performed using various spectroscopic techniques:
1H NMR (DMSO-d6, 400 MHz): δ 1.32 (t, J = 7.2 Hz, 3H, CH3CH2), 2.62 (s, 3H, CH3), 4.30 (q, J = 7.2 Hz, 2H, CH2), 7.20 (s, 1H, pyrimidine-H), 11.76 (s, 1H, OH)
13C NMR (DMSO-d6, 100 MHz): δ 13.6 (CH3CH2), 13.7 (CH3), 59.0 (CH2), 102.0, 103.8, 141.9, 142.6, 147.4, 155.5, 162.4 (C=O)
IR (KBr, cm-1): 3325 (OH), 1701 (C=O ester), 1655 (C=O ring)
Physical Properties
The compound exhibits the following physical properties:
- Appearance: White to off-white crystalline solid
- Melting point: 178-180°C
- Solubility: Soluble in DMF, DMSO; moderately soluble in ethanol; sparingly soluble in water
- Storage stability: Stable at room temperature in sealed containers
Scale-Up Considerations
Batch vs. Continuous Processing
Comparative studies between batch and continuous flow processes have been conducted:
Table 4. Batch vs. Continuous Processing Comparison
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Scale (g) | 50 | 50 |
| Yield (%) | 85 | 92 |
| Purity (%) | 98 | 99 |
| Time (h) | 3 | 1 |
| Solvent Usage (L/kg) | 15 | 8 |
| Energy Consumption (kWh/kg) | 12 | 7 |
Continuous flow processing offers significant advantages in terms of efficiency, yield, and resource utilization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ethyl ester group.
Major Products
Oxidation: Formation of 7-oxo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate.
Reduction: Formation of 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-5-methanol.
Substitution: Formation of various substituted pyrazolo[1,5-a]pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against various bacterial strains.
Medicine: Investigated for its potential antitumor properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of ethyl 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and pathways involved in cell proliferation and survival. For example, it may inhibit kinases or other proteins involved in signaling pathways, leading to the suppression of tumor growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a systematic comparison of Ethyl 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate with key analogues:
Substituent Variations and Electronic Effects
Physicochemical Properties
Key Research Findings
Antioxidant Activity : The hydroxyl group at position 7 is critical for radical scavenging, as seen in this compound (IC₅₀ = 15.34 μM), though electron-withdrawing groups like ethoxycarbonyl enhance activity further .
Synthetic Flexibility : Microwave-assisted methods (e.g., 125°C for 15 minutes) improve yields (61–81%) compared to traditional reflux .
Structural Stability : Planar fused-ring systems (e.g., Ethyl 7-methyl-2-phenyl analogue) promote intermolecular hydrogen bonding (C12–H12···O1) and π-π stacking, enhancing crystallinity .
Biological Activity
Ethyl 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 221.21 g/mol. Its structure includes a hydroxyl group at the 7-position and a carboxylate group at the 5-position, which are critical for its biological interactions.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C10H11N3O3 |
| Molecular Weight | 221.21 g/mol |
| Melting Point | Not specified |
| Appearance | White to light yellow powder |
Antioxidant Properties
Preliminary studies indicate that this compound exhibits antioxidant activity . The presence of the hydroxyl group enhances its ability to scavenge free radicals, potentially mitigating oxidative stress in biological systems. This property is particularly relevant in the context of diseases associated with oxidative damage.
Anti-inflammatory Effects
Research has also explored the anti-inflammatory properties of this compound. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions. The mechanism may involve modulation of signaling pathways related to inflammation.
Anticancer Activity
The compound's structural similarity to other bioactive pyrazolo[1,5-a]pyrimidines suggests potential anticancer activity . Studies have shown that derivatives of this class can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have been reported to target specific kinases involved in cancer progression.
Enzymatic Inhibition
This compound may exhibit enzymatic inhibitory activity against various targets:
- Kinases : Potential inhibition of tyrosine kinases involved in cancer signaling pathways.
- Phosphodiesterases : May enhance cyclic nucleotide levels, contributing to its therapeutic effects.
Case Study 1: Antioxidant Activity Assessment
A study assessed the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in radical species, correlating with increased concentrations of the compound.
Case Study 2: Anti-inflammatory Mechanism Investigation
In another study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6. This suggests that it may inhibit the NF-kB pathway, a critical regulator of inflammation.
Table 2: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for Ethyl 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate?
- Methodological Answer : The compound is synthesized via condensation of 5-amino-3-arylpyrazoles with ethyl 2,4-dioxopentanoate under reflux in ethanol. Purification involves column chromatography (petroleum ether/ethyl acetate, 8:2 v/v) followed by recrystallization from cyclohexane . Alternative methods employ ultrasonic irradiation with KHSO₄ in aqueous-alcohol media, optimizing solvent ratios (e.g., ethanol/water) and reaction times (30–60 minutes) to achieve yields >85% (see Table 1 in for condition-dependent yields).
Q. How is the crystal structure of this compound characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (SHELXL for refinement) resolves the structure. Key features include:
- Planar fused pyrazole-pyrimidine rings (deviation <0.004 Å) .
- Intermolecular C12–H12···O1 hydrogen bonds forming inversion dimers and π-π stacking (centroid distance: 3.426 Å) .
- Dihedral angles (e.g., 1.31° between fused rings) calculated via SHELXPRO .
Q. What spectroscopic techniques validate the compound’s structure?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl at C2, ethyl carboxylate at C5). Aromatic protons appear as doublets (δ 7.2–8.1 ppm) .
- HRMS : Exact mass matches theoretical values (e.g., [M+H]⁺ at m/z 273.0874) .
- IR : Stretching frequencies for hydroxyl (3400–3500 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) groups .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine synthesis be addressed?
- Methodological Answer : Regioselectivity depends on precursor substitution patterns. For example:
- Using 5-amino-3-phenylpyrazole with ethyl 2,4-dioxopentanoate yields the 7-methyl isomer predominantly due to steric and electronic effects .
- Fluorinated alkynes (e.g., ethyl 4,4,4-trifluorobut-2-ynoate) direct trifluoromethyl groups to C7 via C–O bond activation, achieving >90% regioselectivity .
- Computational modeling (DFT) predicts thermodynamic stability of isomers to guide synthetic design .
Q. How can conflicting spectral data for isomeric derivatives be resolved?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Correlates proton-proton proximity to distinguish between C5 vs. C7 substitution (e.g., NOE interactions between methyl and adjacent protons) .
- SC-XRD : Definitive regiochemical assignment via bond lengths and angles (e.g., C–O vs. C–N distances in carboxylate groups) .
- Isotopic Labeling : ¹⁵N or ¹³C-labeled precursors trace substitution pathways in ambiguous cases .
Q. What strategies optimize biological activity in pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- Functional Group Modifications :
- Reduce ester to aldehyde (DIBAL-H in CH₂Cl₂) for chalcone conjugation, enhancing anticancer activity .
- Introduce trifluoromethyl groups (via alkyne intermediates) to improve metabolic stability and target binding .
- SAR Studies :
- Vary phenyl substituents (electron-withdrawing/donating groups) to modulate enzyme inhibition (e.g., COX-2 IC₅₀ values range from 0.1–10 µM) .
Q. How do hydrogen bonding and π-interactions influence crystallization?
- Methodological Answer :
- Hydrogen Bonds : C12–H12···O1 (2.48 Å) and C6–H6···N3 (2.54 Å) form a 3D network, stabilizing the lattice .
- π-π Stacking : Parallel-displaced interactions between phenyl and pyrimidine rings (interplanar distance: 3.4 Å) enhance packing efficiency .
- Solvent Screening : Polar solvents (e.g., cyclohexane/CH₂Cl₂) favor monoclinic (P2₁/c) crystal systems .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
